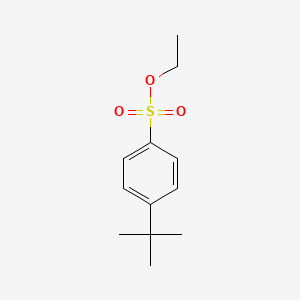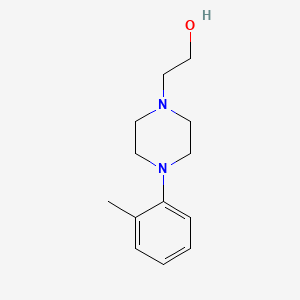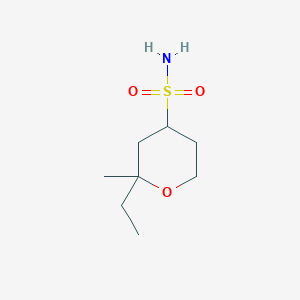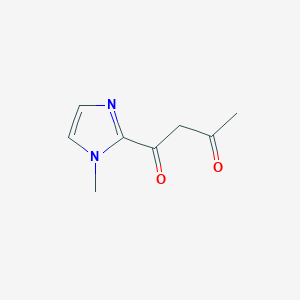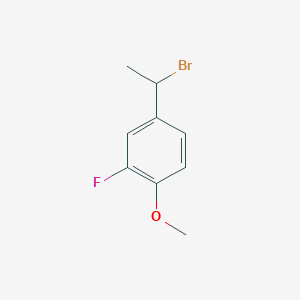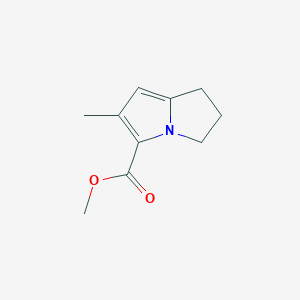
Methyl 6-methyl-2,3-dihydro-1H-pyrrolizine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-methyl-2,3-dihydro-1H-pyrrolizine-5-carboxylate is a heterocyclic compound that belongs to the pyrrolizine family. This compound is characterized by a bicyclic structure containing a nitrogen atom at the ring junction. Pyrrolizine derivatives are known for their diverse biological activities and are found in various natural and synthetic products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methyl-2,3-dihydro-1H-pyrrolizine-5-carboxylate can be achieved through a one-pot synthesis involving the 1,3-dipolar cycloaddition reaction of azomethine ylides. These ylides are prepared in situ from proline and ninhydrin, and they react with dialkyl acetylenedicarboxylates in alcohols . When sarcosine is used instead of proline, functionalized spiropyrrolizines are obtained .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the one-pot synthesis method described above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
Methyl 6-methyl-2,3-dihydro-1H-pyrrolizine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolizine derivatives.
科学的研究の応用
Methyl 6-methyl-2,3-dihydro-1H-pyrrolizine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of methyl 6-methyl-2,3-dihydro-1H-pyrrolizine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is attributed to its ability to interact with enzymes and receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
2,3-Dihydro-6-methyl-1H-pyrrolizine-5-carboxaldehyde: A structurally similar compound with a carboxaldehyde group instead of a carboxylate group.
Ketorolac: A pyrrolizine derivative used as a nonsteroidal anti-inflammatory drug (NSAID).
Licofelone: Another pyrrolizine derivative with anti-inflammatory and analgesic properties.
Uniqueness
Methyl 6-methyl-2,3-dihydro-1H-pyrrolizine-5-carboxylate is unique due to its specific structural features and the presence of a methyl ester group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
methyl 2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-7-6-8-4-3-5-11(8)9(7)10(12)13-2/h6H,3-5H2,1-2H3 |
InChIキー |
KQHWFSSMAWZJJE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N2CCCC2=C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


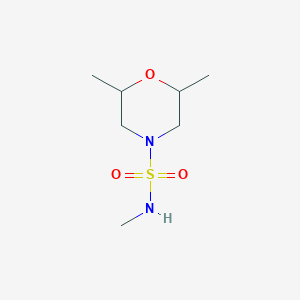
![2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B15275957.png)
![2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-pyrrolo[1,2-a]pyrazine]-1'-carboxylic acid](/img/structure/B15275967.png)
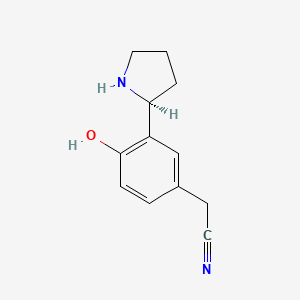
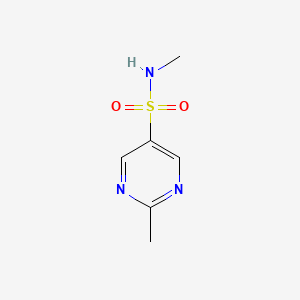

![4-[(But-3-yn-1-yl)amino]-3-methylbenzoic acid](/img/structure/B15276001.png)
